molecular formula C19H19N3O3 B4586147 5-{[2,5-dimethyl-1-(2-methylphenyl)-1H-pyrrol-3-yl]methylene}-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione

5-{[2,5-dimethyl-1-(2-methylphenyl)-1H-pyrrol-3-yl]methylene}-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione

Cat. No.: B4586147
M. Wt: 337.4 g/mol
InChI Key: GOFDOJQXDKQOJS-XNTDXEJSSA-N
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Description

5-{[2,5-dimethyl-1-(2-methylphenyl)-1H-pyrrol-3-yl]methylene}-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione is a useful research compound. Its molecular formula is C19H19N3O3 and its molecular weight is 337.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 337.14264148 g/mol and the complexity rating of the compound is 615. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Pyrimidine Derivatives in Scientific Research

Pyrimidine compounds, including derivatives and intermediates, play a crucial role in various fields, including pharmaceutical and chemical industries. They serve as key intermediates in the synthesis of numerous active compounds, showcasing their broad utility across different applications (Shan Hou et al., 2016). This underscores the significance of pyrimidine and its derivatives in medicinal chemistry and drug design, offering potential routes for the development of therapeutic agents.

Pyrrole Compounds in Material Science

Pyrrole derivatives have been explored for their application in material science, notably in the synthesis of novel polyimides. These materials exhibit strong and flexible properties, good thermal stability, and outstanding mechanical properties, making them suitable for various technological applications (Xiaolong Wang et al., 2006). The research into pyrrole-containing compounds suggests their potential in developing new materials with specialized properties.

Bioconjugation Tools

5-Methylene pyrrolones, closely related to the pyrrole component of the specified compound, have been identified as highly thiol-specific and tracelessly removable bioconjugation tools. They offer significant stability and specificity, making them valuable in the controlled release of conjugated cargo and temporary thiol protection, which could be relevant in drug delivery and biomolecular research (Yingqian Zhang et al., 2017).

Antimicrobial Agents

Research into pyrrole derivatives has also identified their potential as antimicrobial agents. Synthesis of specific pyrrole-3-carboxylate derivatives has demonstrated in vitro antimicrobial activities, indicating the utility of such compounds in developing new antimicrobial therapies (M. Hublikar et al., 2019).

Organic Phosphors

Bis-pyrimidine-based organic phosphors have been synthesized and shown to exhibit pure yellow emissions, highlighting their potential in optoelectronic applications. Such materials could be used in the development of organic light-emitting diodes (OLEDs) and other photonic devices (Vinod Kumar et al., 2014).

Properties

IUPAC Name

(5E)-5-[[2,5-dimethyl-1-(2-methylphenyl)pyrrol-3-yl]methylidene]-1-methyl-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O3/c1-11-7-5-6-8-16(11)22-12(2)9-14(13(22)3)10-15-17(23)20-19(25)21(4)18(15)24/h5-10H,1-4H3,(H,20,23,25)/b15-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOFDOJQXDKQOJS-XNTDXEJSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=CC(=C2C)C=C3C(=O)NC(=O)N(C3=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1N2C(=CC(=C2C)/C=C/3\C(=O)NC(=O)N(C3=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-{[2,5-dimethyl-1-(2-methylphenyl)-1H-pyrrol-3-yl]methylene}-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione
Reactant of Route 2
5-{[2,5-dimethyl-1-(2-methylphenyl)-1H-pyrrol-3-yl]methylene}-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione
Reactant of Route 3
5-{[2,5-dimethyl-1-(2-methylphenyl)-1H-pyrrol-3-yl]methylene}-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione
Reactant of Route 4
5-{[2,5-dimethyl-1-(2-methylphenyl)-1H-pyrrol-3-yl]methylene}-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione
Reactant of Route 5
5-{[2,5-dimethyl-1-(2-methylphenyl)-1H-pyrrol-3-yl]methylene}-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione
Reactant of Route 6
Reactant of Route 6
5-{[2,5-dimethyl-1-(2-methylphenyl)-1H-pyrrol-3-yl]methylene}-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.